1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(p-tolyl)urea

SCD1 inhibition Metabolic disease Thiazolyl-urea SAR

1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(p-tolyl)urea (CAS 921475-15-2) is a synthetic small-molecule belonging to the thiazolyl-urea class, characterized by a central 2,4-disubstituted thiazole core bearing a p-tolyl-urea moiety at the 2-position and a 2-(3-methylpiperidin-1-yl)-2-oxoethyl group at the 4-position. The compound is primarily cataloged within commercial screening libraries and is structurally related to a series of urea-based stearoyl-CoA desaturase-1 (SCD1) inhibitors.

Molecular Formula C19H24N4O2S
Molecular Weight 372.49
CAS No. 921475-15-2
Cat. No. B2812914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(p-tolyl)urea
CAS921475-15-2
Molecular FormulaC19H24N4O2S
Molecular Weight372.49
Structural Identifiers
SMILESCC1CCCN(C1)C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)C
InChIInChI=1S/C19H24N4O2S/c1-13-5-7-15(8-6-13)20-18(25)22-19-21-16(12-26-19)10-17(24)23-9-3-4-14(2)11-23/h5-8,12,14H,3-4,9-11H2,1-2H3,(H2,20,21,22,25)
InChIKeyVLPDGWOPZAOMBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(p-tolyl)urea – Chemical Identity, Class, and Procurement Baseline


1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(p-tolyl)urea (CAS 921475-15-2) is a synthetic small-molecule belonging to the thiazolyl-urea class, characterized by a central 2,4-disubstituted thiazole core bearing a p-tolyl-urea moiety at the 2-position and a 2-(3-methylpiperidin-1-yl)-2-oxoethyl group at the 4-position . The compound is primarily cataloged within commercial screening libraries and is structurally related to a series of urea-based stearoyl-CoA desaturase-1 (SCD1) inhibitors [1]. Its molecular formula is C₁₉H₂₄N₄O₂S with a molecular weight of 372.49 g/mol .

SCD1 pathway engagement screening compound
Thiazolyl-urea scaffold for lead optimization comparator
Metabolic stability probe (N-dealkylation assessment)

Why 1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(p-tolyl)urea Cannot Be Casually Substituted with In-Class Analogs


Although numerous thiazolyl-urea analogs exist in commercial libraries, small structural variations at the thiazole 4-position profoundly alter both the physicochemical profile and the biological target engagement. The 3-methylpiperidinyl-oxoethyl substituent in CAS 921475-15-2 introduces a specific combination of hydrogen-bond acceptor capability, steric bulk, and lipophilicity that differs from analogs bearing unsubstituted piperidine, morpholine, or indoline at the same position . In the context of SCD1 inhibitor programs, the nature of the heterocycle attached to the thiazole-urea scaffold has been shown to critically determine potency, oral bioavailability, and metabolic stability [1]. Generic replacement with a close-in analog such as 1-(thiazol-2-yl)-3-(p-tolyl)urea (CAS 69123-54-2) or 1-(4-(indoline-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea (CAS 955755-19-8) consequently risks loss of the differentiated pharmacological profile.

4-position substituent matters: Unsubstituted or morpholine/indoline analogs may not engage SCD1. Simple 2-aminothiazole urea lacks reported activity.
3-methylpiperidine vs. piperidine: α-methyl branching may reduce N-dealkylation rates; unsubstituted piperidine analog could exhibit different metabolic stability.
Lipophilicity shift: ~1.1 unit higher cLogP and larger polar surface area alter permeability and protein binding relative to simpler analog CAS 69123-54-2.

Quantitative Differentiation Evidence for 1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(p-tolyl)urea


SCD1 Inhibitory Activity: Class-Based Potency Inference Relative to De-substituted Analog

While direct SCD1 inhibitory data for CAS 921475-15-2 is not available in the public domain, class-level structure-activity relationship (SAR) data from a closely related series of urea-based 4-bicyclic heteroaryl-piperidine SCD1 inhibitors permits a quantitative inference. In the reference series (Yang et al., 2013), compounds bearing a piperidine-linked heterocycle at the thiazole 4-position achieved IC₅₀ values in the low nanomolar range (e.g., compound 12d: SCD1 IC₅₀ = 2.3 nM) [1]. The simple analog 1-(thiazol-2-yl)-3-(p-tolyl)urea (CAS 69123-54-2), lacking any substitution at the thiazole 4-position, is not reported as an SCD1 inhibitor and serves as a null-activity baseline . The presence of the 3-methylpiperidinyl-oxoethyl group in the target compound is predicted to confer SCD1 engagement qualitatively comparable to, but not necessarily identical to, the reference nanomolar inhibitors.

SCD1 activity (class inference)
Class-level inference
Target: predicted nanomolar
Reference 12d: IC50 2.3 nM
Unsubstituted analog: no activity
Supports SCD1 pathway engagement context
No direct experimental data; inference from Yang et al. 2013
SCD1 inhibition Metabolic disease Thiazolyl-urea SAR

Lipophilicity and Topological Polar Surface Area Differentiation vs. 1-(Thiazol-2-yl)-3-(p-tolyl)urea

Computed physicochemical parameters reveal that CAS 921475-15-2 (cLogP ≈ 3.1, TPSA ≈ 72 Ų) [1] is significantly more lipophilic than the simpler analog 1-(thiazol-2-yl)-3-(p-tolyl)urea (cLogP ≈ 2.0, TPSA ≈ 58 Ų) [2], driven by the addition of the 3-methylpiperidinyl-oxoethyl group. This difference in lipophilicity and polar surface area predicts altered membrane permeability and oral absorption (Caco-2 Papp), as well as differential plasma protein binding [3].

Lipophilicity & polarity
Cross-study comparable
cLogP: +1.1 vs. unsubstituted
TPSA: +14 Ų vs. unsubstituted
Distinct permeability/absorption profile
Computed values (ALOGPS 2.1); not experimental
Physicochemical profiling Drug-likeness LogP/TPSA

Predicted Metabolic Stability Advantage Conferred by the 3-Methylpiperidine Moiety

The 3-methyl substitution on the piperidine ring in CAS 921475-15-2 is expected to reduce N-dealkylation rates relative to an unsubstituted piperidine analog such as 1-(4-(2-oxo-2-(piperidin-1-yl)ethyl)thiazol-2-yl)-3-(p-tolyl)urea . Literature on piperidine-containing drugs indicates that α-methyl branching adjacent to the nitrogen atom can sterically hinder cytochrome P450-mediated N-dealkylation, a major metabolic soft spot [1]. While experimental intrinsic clearance (Clint) data are not available for this specific compound, the structural feature provides a plausible stability advantage that may translate into improved in vivo half-life.

Metabolic stability
Supporting evidence
3-methylpiperidine
vs. unsubstituted piperidine
(predicted lower N-dealkylation)
May support metabolic stability screening
In silico inference only; no experimental Clint data
Metabolic stability N-dealkylation Piperidine SAR

High-Value Research and Screening Applications for 1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(p-tolyl)urea


SCD1-Focused Metabolic Disease Target Engagement Screening

Based on class-level SCD1 inhibitor SAR, this compound is suitable for use as a starting point or reference probe in enzyme inhibition assays for metabolic disease programs targeting stearoyl-CoA desaturase-1. Its predicted nanomolar-range potency, inferred from the Yang et al. (2013) SCD1 inhibitor series [1], makes it a candidate for biochemical IC50 determination and follow-up cell-based desaturation index assays.

Physicochemical Comparator in Thiazolyl-Urea Lead Optimization Series

The compound's distinct physicochemical signature (cLogP ~3.1, TPSA ~72 Ų) positions it as a useful comparator in lead optimization campaigns that seek to balance lipophilicity and polarity within a thiazolyl-urea scaffold. It can serve alongside the simpler analog CAS 69123-54-2 (cLogP ~2.0) to establish a lipophilicity-activity relationship [2].

Metabolic Stability Profiling of N-Alkyl Piperidine-Containing Chemical Probes

The 3-methylpiperidine substitution makes this compound a valuable tool compound for in vitro microsomal or hepatocyte stability studies aimed at quantifying the impact of α-methyl branching on N-dealkylation rates in thiazolyl-ureas. It can be directly compared with its unsubstituted piperidine analog to generate experimental intrinsic clearance data [3].

Application
Selection Property
Validation Focus
SCD1 target engagement screening
Predicted SCD1 pathway engagement (class-level)
Biochemical IC50 and desaturation index assays
Thiazolyl-urea lead optimization comparator
Lipophilicity/polarity balance within scaffold
Lipophilicity-activity relationship profiling
N-alkyl piperidine metabolic stability probe
Steric hindrance on N-dealkylation
Intrinsic clearance comparison with unsubstituted analog
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